Dazoxiben - 103735-00-8

Dazoxiben

Catalog Number: EVT-1171963
CAS Number: 103735-00-8
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dazoxiben is derived from the structural modification of p-hydroxybenzamide and imidazole derivatives. It belongs to the class of antiplatelet agents, specifically targeting thromboxane synthesis. The molecular formula of dazoxiben is C12H12N2O3, with a molecular weight of approximately 232.24 g/mol .

Synthesis Analysis

The synthesis of dazoxiben can be achieved through several methods, with one notable approach involving the following steps:

  1. Starting Material: The process begins with the O-chloroethyl ether of p-hydroxybenzamide.
  2. Displacement Reaction: This compound undergoes a nucleophilic displacement reaction with imidazole, leading to the formation of an intermediate.
  3. Hydrolysis: The final step involves hydrolysis of the amide function to yield dazoxiben.

This method emphasizes the importance of controlling reaction conditions to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of dazoxiben .

Molecular Structure Analysis

Dazoxiben's molecular structure can be described as follows:

  • Molecular Formula: C12H12N2O3
  • Molecular Weight: 232.24 g/mol
  • Stereochemistry: Dazoxiben is achiral, meaning it does not exhibit optical activity and has no defined stereocenters.
  • Structural Features: The structure includes a p-hydroxybenzamide moiety connected to an imidazole ring, contributing to its biological activity as a thromboxane synthase inhibitor.

The lack of stereocenters simplifies its synthesis and characterization, allowing for straightforward analysis via spectroscopic methods such as infrared (IR) spectroscopy and NMR .

Chemical Reactions Analysis

Dazoxiben primarily participates in reactions related to its function as a thromboxane synthase inhibitor:

  1. Inhibition Mechanism: Dazoxiben inhibits thromboxane synthase by binding to the active site of the enzyme, thereby preventing the conversion of prostaglandin H2 into thromboxane A2.
  2. Platelet Aggregation: By inhibiting thromboxane A2 production, dazoxiben reduces platelet aggregation and vasoconstriction, which are critical factors in thrombus formation.

Further studies have indicated that dazoxiben can modulate other biochemical pathways involving prostaglandins, although its primary action remains focused on thromboxane synthesis .

Mechanism of Action

The mechanism by which dazoxiben exerts its pharmacological effects involves several key steps:

  1. Enzyme Inhibition: Dazoxiben selectively inhibits thromboxane synthase with an IC50 value around 3 nM, indicating high potency.
  2. Reduction in Thromboxane A2 Levels: By inhibiting this enzyme, dazoxiben effectively lowers levels of thromboxane A2 in circulation.
  3. Clinical Effects: The reduction in thromboxane A2 leads to decreased platelet aggregation and vasodilation, which are beneficial in conditions characterized by excessive platelet activation or vasoconstriction.

This mechanism underlies its potential therapeutic applications in conditions like Raynaud's syndrome and other cardiovascular disorders .

Physical and Chemical Properties Analysis

Dazoxiben possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Dazoxiben is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.

These properties influence its formulation in pharmaceutical applications and dictate storage conditions necessary for maintaining efficacy .

Applications

Dazoxiben has been explored for various scientific applications:

  1. Therapeutic Use: Primarily investigated for treating Raynaud's syndrome due to its ability to inhibit platelet aggregation and improve blood flow in ischemic conditions.
  2. Research Tool: Utilized as a pharmacological tool in studies investigating thromboxane synthesis and related cardiovascular mechanisms.
  3. Potential Applications in Other Conditions: Although initial trials showed promise in conditions like sepsis and adult respiratory distress syndrome, further research is needed to establish definitive clinical benefits.

Despite mixed results from clinical trials, dazoxiben remains a significant compound for understanding thromboxane biology and developing antiplatelet therapies .

Introduction to Dazoxiben

Dazoxiben represents a significant milestone in targeted pharmacological modulation of eicosanoid metabolism. This synthetic compound belongs to the class of selective thromboxane synthase inhibitors, designed to precisely intervene in the arachidonic acid cascade without broadly suppressing cyclooxygenase activity. Its development emerged from the scientific understanding that thromboxane A2 and prostacyclin exhibit opposing physiological effects in vascular homeostasis and platelet aggregation [1] [6]. By specifically inhibiting thromboxane A2 synthesis while simultaneously promoting prostacyclin production through substrate rediversion, Dazoxiben offered a novel approach to managing conditions characterized by thromboxane-prostacyclin imbalance [2] [4]. This pharmacological profile has positioned Dazoxiben as a valuable research tool for investigating eicosanoid biology and a candidate therapeutic agent for vascular disorders.

Historical Development and Discovery

The development of Dazoxiben originated from systematic research efforts in the late 1970s and early 1980s aimed at discovering selective thromboxane synthase inhibitors. Scientists at Pfizer Corporation pioneered the initial synthesis and characterization of this chemical entity, designated research code UK-37248 [1] [5]. The compound emerged from extensive structure-activity relationship studies focused on imidazole derivatives, which were recognized for their ability to inhibit thromboxane formation. A significant milestone occurred with the granting of German patent DE 2950019 in 1980, which detailed the compound's structure, synthesis methods, and pharmaceutical applications [1].

Early pharmacological investigations demonstrated Dazoxiben's exceptional selectivity for thromboxane synthase compared to other enzymes in the eicosanoid pathway. By 1983, clinical research had established its biological activity in humans, with landmark studies published in the British Journal of Clinical Pharmacology demonstrating its effects on forearm vasoconstriction and prostacyclin production [2]. Throughout the 1980s, research expanded to explore its therapeutic potential in various vascular disorders, with particular interest in Raynaud's phenomenon and thrombotic conditions. While the compound reached clinical trials and demonstrated efficacy in improving symptoms in patients with Raynaud's syndrome [1], it has not received widespread regulatory approval as a therapeutic agent, remaining primarily an important research tool for studying thromboxane biology.

Chemical Classification and Structural Properties

Dazoxiben is chemically classified as an aromatic ether derivative featuring both benzoic acid and imidazole functional groups. Its systematic IUPAC name is 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, reflecting its core structural elements [1] [5]. The molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol [3] [5]. This small molecule exhibits a planar configuration that facilitates interaction with its enzymatic target.

The compound's structure consists of two primary domains: a para-substituted benzoic acid moiety and a 1H-imidazole ring, connected through an ethoxy linker (-O-CH₂-CH₂-) at the C-1 position of the imidazole and the C-4 position of the benzene ring [1] [7]. This specific arrangement creates the optimal spatial configuration for thromboxane synthase inhibition. The imidazole nitrogen atoms are believed to coordinate with the heme iron in thromboxane synthase, while the benzoic acid group contributes to binding specificity [1].

Table 1: Physicochemical Properties of Dazoxiben

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.24 g/mol
Melting Point230-235°C
Density1.25 g/cm³
Boiling Point491.2°C at 760 mmHg
Flash Point250.9°C
LogP (Partition Coefficient)1.66
Water Solubility1.28 mg/mL
CAS Registry Number78218-09-4

Dazoxiben exists as a crystalline solid at room temperature with a high melting point between 230-235°C, indicating significant intermolecular forces in its crystal lattice [5]. Its moderate water solubility (1.28 mg/mL) and LogP value (1.66) suggest balanced hydrophilic-lipophilic characteristics that influence its absorption and distribution profiles [3]. The compound demonstrates stability under standard storage conditions but is susceptible to degradation under strongly acidic or basic conditions due to hydrolytic cleavage of the ether linkage [5].

Role in Thromboxane-Prostacyclin Pathway Regulation

Dazoxiben exerts its primary pharmacological effect through selective, reversible inhibition of thromboxane synthase (Thromboxane-A synthase, EC 5.3.99.5), the enzyme responsible for converting prostaglandin H2 into thromboxane A2 [1] [3]. This enzyme, with a molecular weight of approximately 60.5 kDa, catalyzes the isomerization of prostaglandin H2 to thromboxane A2 through a complex mechanism involving the formation of an oxane ring structure [3] [6]. Dazoxiben binds to the enzyme's active site with high specificity, competitively inhibiting substrate access, particularly through coordination of its imidazole nitrogen with the heme iron cofactor essential for enzymatic activity [1] [8].

The biochemical consequences of thromboxane synthase inhibition are twofold. First, it dramatically reduces thromboxane A2 production, a potent eicosanoid with vasoconstrictive and platelet-aggregating properties. Second, it causes accumulation of prostaglandin H2, which is then metabolized by endothelial prostacyclin synthase into prostacyclin (prostaglandin I2), a powerful vasodilator and platelet aggregation inhibitor [2] [4]. This substrate rediversion phenomenon, termed the "steal effect," represents a unique pharmacological advantage of selective thromboxane synthase inhibition over broad cyclooxygenase inhibition. Studies on human blood vessels demonstrated that Dazoxiben significantly enhances prostacyclin production in vitro, creating a favorable shift in the thromboxane-prostacyclin balance [2] [4].

Table 2: Pharmacological Effects of Dazoxiben on Eicosanoid Production

EicosanoidBiological EffectChange Induced by DazoxibenFunctional Consequence
Thromboxane A₂Vasoconstriction, platelet aggregationDecreased (IC₅₀ = 0.3 μM)Reduced vasospasm, improved blood flow
Prostacyclin (PGI₂)Vasodilation, anti-aggregationIncreased (up to 3-fold)Enhanced vascular relaxation
Prostaglandin E₂Mixed vascular effectsModerately increasedVariable vascular effects
Prostaglandin H₂Precursor moleculeAccumulationSubstrate for alternative pathways

This dual mechanism fundamentally distinguishes Dazoxiben from non-selective cyclooxygenase inhibitors like aspirin. While aspirin irreversibly blocks both thromboxane and prostacyclin production by inhibiting cyclooxygenase, Dazoxiben specifically targets thromboxane synthase while simultaneously enhancing prostacyclin synthesis through substrate redirection [4] [6]. The net effect is a significant shift in the thromboxane-prostacyclin ratio toward a vasodilatory, anti-aggregatory state, which has particular therapeutic relevance in conditions characterized by excessive vasoconstriction and platelet activation, such as Raynaud's phenomenon and certain thrombotic disorders [1] [2].

Properties

CAS Number

103735-00-8

Product Name

Dazoxiben

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2

Synonyms

4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid hydrochloride
dazoxiben
dazoxiben hydrochloride
UK 37248
UK 37248-01
UK-37,248
UK-37,248-01
UK-37248

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.